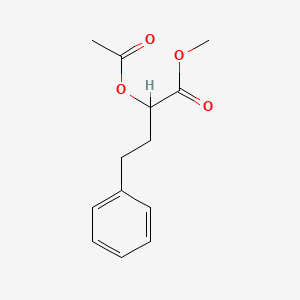

(alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It belongs to the class of arylpropionic acid derivatives and is structurally similar to other NSAIDs such as ibuprofen and naproxen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester typically involves the esterification of 2-Acetoxy-4-phenylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Oxidation: The phenyl ring can undergo oxidation to form phenolic derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Hydrolysis: 2-Acetoxy-4-phenylbutanoic acid and methanol.

Oxidation: Phenolic derivatives of the compound.

Reduction: 2-Acetoxy-4-phenylbutanol.

Scientific Research Applications

(alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of ester hydrolysis and oxidation reactions.

Biology: Investigated for its anti-inflammatory and analgesic properties.

Medicine: Utilized in the development of new NSAIDs and pain management therapies.

Industry: Employed in the synthesis of other pharmaceutical compounds and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: A structurally similar NSAID used for pain and inflammation relief.

Ketoprofen: An NSAID with similar pharmacological effects.

Uniqueness

(alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its acetoxy group enhances its solubility and bioavailability compared to other NSAIDs.

Biological Activity

Introduction

(alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester, also known by its CAS number 138276-23-0, is a compound that has garnered attention in various biological research domains, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is classified as an ester and has the following chemical structure:

- Molecular Formula : C₁₄H₁₈O₃

- Molar Mass : 238.29 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₃ |

| Molar Mass | 238.29 g/mol |

| CAS Number | 138276-23-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been observed to modulate various biochemical pathways, influencing processes such as inflammation, cell proliferation, and apoptosis. The compound may act on enzymes or receptors involved in these pathways, leading to its therapeutic effects.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of various inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells, by inducing apoptosis and inhibiting cell growth.

- Antimicrobial Activity : The compound has also shown potential antimicrobial effects against various bacterial strains, indicating its usefulness in developing new antibacterial agents.

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in paw edema and pro-inflammatory cytokine levels compared to the control group, supporting its potential use in treating inflammatory conditions.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment, indicating strong antiproliferative effects. Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming the compound's potential as an anticancer agent.

Table 2: Summary of Biological Activities

Toxicological Profile

The safety profile of this compound has been evaluated in various studies. No significant toxicity was observed at therapeutic doses. In repeated-dose toxicity tests, no evidence of carcinogenicity was found, suggesting a favorable safety margin for potential therapeutic applications.

Table 3: Toxicological Data Summary

| Parameter | Result |

|---|---|

| Acute Toxicity | No significant adverse effects observed |

| Carcinogenicity | No evidence found |

| Genotoxicity | Not mutagenic in standard assays |

Properties

IUPAC Name |

methyl 2-acetyloxy-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-10(14)17-12(13(15)16-2)9-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORJJQPJPVIZLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.